![molecular formula C21H18N2O3S2 B2947760 2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide CAS No. 941972-01-6](/img/structure/B2947760.png)

2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

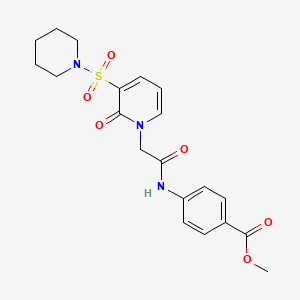

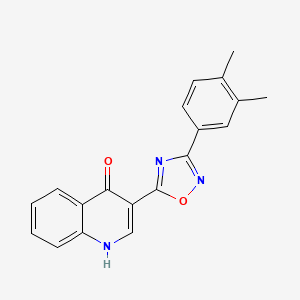

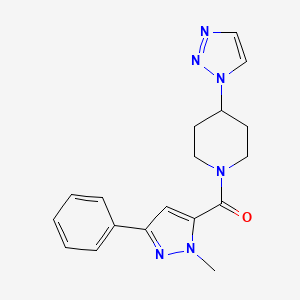

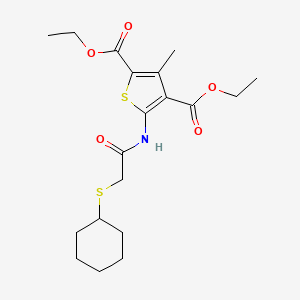

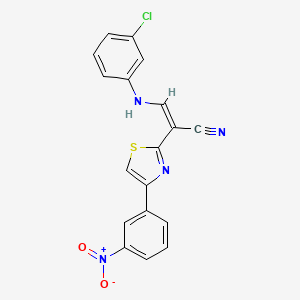

The compound “2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide” is a complex organic molecule. It contains several functional groups including an ethylsulfonyl group, a phenyl ring, a naphtho[1,2-d]thiazol-2-yl group, and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of these groups would likely result in a highly conjugated system, which could have interesting electronic properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the acetamide group could undergo hydrolysis, and the phenyl ring could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water .Aplicaciones Científicas De Investigación

Glutaminase Inhibitors for Cancer Treatment

A study by Shukla et al. (2012) explores bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). This research is significant for understanding the therapeutic potential of GLS inhibition in cancer treatment. The study identifies analogs with similar potency to BPTES but improved drug-like properties, including better aqueous solubility, which could enhance therapeutic strategies against cancer (Shukla et al., 2012).

Antimicrobial Applications

Darwish et al. (2014) aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety for use as antimicrobial agents. This study underscores the versatility and potential of sulfamoyl-containing compounds in developing new antimicrobial therapies. The synthesized compounds showed promising antibacterial and antifungal activities, highlighting their potential in addressing drug-resistant microbial infections (Darwish et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of this compound is the potassium channel . Specifically, it acts on KCa3.1, KCa2.2, KCa2.1, and KCa2.3 . These channels play a crucial role in maintaining the resting membrane potential and regulating the action potentials in neurons and muscle cells.

Mode of Action

The compound acts as a potassium channel activator . It binds to these channels and enhances their activity . The EC50 values for KCa3.1, KCa2.2, KCa2.1, and KCa2.3 are 260 nM, 1.9 μM, 2.9 μM, and 2.9 μM respectively . This indicates that the compound has a higher affinity for KCa3.1 compared to the other channels.

Pharmacokinetics

The compound is soluble in dmso , which suggests it may have good bioavailability

Result of Action

The compound has been shown to reduce cell viability in HCT-116 cells and HCT-8 cells, with IC50s of 5.3 μM and 46.9 μM respectively . It also triggers apoptosis in these cells and increases the percentage of cells in the G0/G1 phase . Furthermore, it activates Caspase 3 and reduces Akt phosphorylation when co-treated with CDDP .

Direcciones Futuras

Propiedades

IUPAC Name |

N-benzo[e][1,3]benzothiazol-2-yl-2-(4-ethylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S2/c1-2-28(25,26)16-10-7-14(8-11-16)13-19(24)22-21-23-20-17-6-4-3-5-15(17)9-12-18(20)27-21/h3-12H,2,13H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCPYAAVPPWEOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B2947683.png)

![2-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenoxy}pyridine](/img/structure/B2947687.png)

![3-(2H-1,3-benzodioxol-5-yl)-5-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2947691.png)

![{2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine](/img/structure/B2947693.png)

![4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2947696.png)

![2-chloro-4-fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide](/img/structure/B2947698.png)